5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione

Description

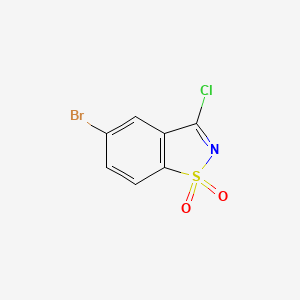

5-Bromo-3-chloro-1λ⁶,2-benzothiazole-1,1-dione is a halogenated benzothiazole derivative featuring a sulfone functional group (1,1-dione). Its molecular formula is C₇H₃BrClNO₂S, with a molecular weight of 297.53 g/mol (calculated). Key identifiers include:

Structurally, the compound consists of a benzothiazole core substituted with bromine at position 5, chlorine at position 3, and two sulfonyl oxygen atoms.

Properties

IUPAC Name |

5-bromo-3-chloro-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO2S/c8-4-1-2-6-5(3-4)7(9)10-13(6,11)12/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXAWVALGREKAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NS2(=O)=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione typically involves the reaction of 5-bromo-2-chlorobenzenesulfonyl chloride with ammonia or amines under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Scientific Research Applications

5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antimicrobial and antiviral agent.

Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-3-chloro-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analog: 6-Chloro-7-Methyl-3-[2-(5-Bromo-2-Hydroxybenzylidene)-1-Methylhydrazino]-1,1-Dioxo-1,4,2-Benzodithiazine

Key Differences :

Core Heterocycle :

- The target compound has a benzothiazole core, whereas the analog features a benzodithiazine ring (containing two sulfur atoms in the heterocycle) .

- The sulfone groups in the analog are part of a fused 1,4,2-benzodithiazine system, while the target compound’s sulfone is directly attached to the benzothiazole.

Substituents: Both compounds share a 5-bromo substituent, but the analog includes a 2-hydroxybenzylidene group and a methylhydrazino side chain, absent in the target compound . The target compound’s 3-chloro substituent contrasts with the analog’s 6-chloro and 7-methyl groups.

Spectral Properties :

- IR Spectroscopy : The analog shows a strong C=N stretch at 1610 cm⁻¹ and sulfone vibrations at 1335, 1315, and 1160 cm⁻¹ . Similar sulfone peaks are expected in the target compound but with slight shifts due to differences in electron-withdrawing substituents.

- ¹H-NMR : The analog’s aromatic protons resonate between δ 6.94–8.35 ppm , influenced by bromine and chlorine substituents. The target compound’s protons would likely exhibit upfield/downfield shifts depending on the electronic environment of the benzothiazole ring.

Thermal Stability :

Halogenated Benzothiazole Derivatives

- Electrophilic Reactivity: The 3-chloro substituent in the target compound likely enhances electrophilic substitution at the 5-position (bromine’s meta-directing effect), contrasting with non-halogenated analogs.

- Solubility: Halogens (Br, Cl) and sulfone groups reduce solubility in non-polar solvents, a trend observed in related compounds .

Data Tables

Table 1: Structural and Spectral Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.